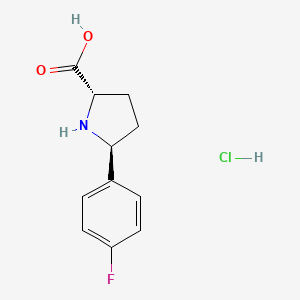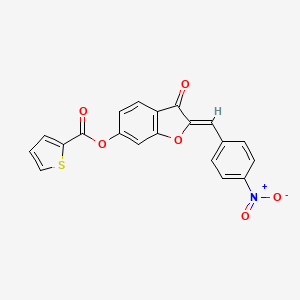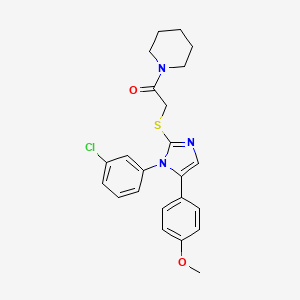![molecular formula C18H16Cl2N4O2 B2625845 1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one CAS No. 2369751-30-2](/img/structure/B2625845.png)
1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one
Overview
Description
“1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one” is a chemical compound with the molecular formula C18H16Cl2N4O2 . It has a molecular weight of 391.2 g/mol . This compound is also known by its synonyms G150 and CHEMBL4448176 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO . This representation provides a text-based way to describe the structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds in this class have been evaluated for their affinity to 5-HT3 receptors .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.2 g/mol . It has an XLogP3-AA value of 2.2, indicating its relative lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 390.0650312 g/mol .
Scientific Research Applications
Synthesis and Potential in Cancer Treatment
- A study by Temple et al. (1983) explored the synthesis of compounds structurally similar to the specified chemical, focusing on their effects on cell proliferation and survival in cancer models. This research highlights the potential anticancer applications of such compounds, including 1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one (Temple et al., 1983).
Role in Antimicrobial Activity
- Thadhaney et al. (2010) conducted a study on ethoxyphthalimide derivatized spiro compounds, closely related to the chemical . The findings demonstrate the potential of these compounds, including this compound, in antimicrobial applications (Thadhaney et al., 2010).
Antiallergic Properties
- Research by Menciu et al. (1999) on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are structurally akin to the specified compound, suggests their effectiveness as antiallergic agents. This implies potential antiallergic applications for this compound (Menciu et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one, also known as G150, is the human cyclic GMP-AMP synthase (h-cGAS) . h-cGAS is a DNA sensor that plays a crucial role in mammalian immunity .
Mode of Action
G150 interacts with its target, h-cGAS, by inhibiting its enzymatic activity . It competes with the substrates ATP/GTP of cGAS, thereby preventing the synthesis of the second messenger molecule, cGAMP . This inhibition represses dsDNA-triggered interferon expression .
Biochemical Pathways
The compound G150 affects the cGAS-STING pathway . This pathway is responsible for detecting foreign DNA, particularly double-stranded DNA (dsDNA), and triggering innate immune defense responses . When cGAS recognizes dsDNA, it catalyzes the synthesis of cyclic GMP–AMP (cGAMP), which then binds to and activates STING . Activated STING initiates downstream signaling events leading to the production of interferons and other immune mediators .
Pharmacokinetics
The adme properties of a compound are strongly influenced by its physicochemical parameters
Result of Action
G150, by inhibiting h-cGAS, represses dsDNA-triggered interferon expression . This results in the modulation of the immune response, particularly in the context of inflammatory diseases
properties
IUPAC Name |
1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUOUIPXYFIWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)





![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2625778.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2625782.png)
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)